molecular formula C11H11N3O B1396667 1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone CAS No. 1824108-00-0

1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone

Cat. No. B1396667
M. Wt: 201.22 g/mol
InChI Key: QTUHLEDNFAXDGW-UHFFFAOYSA-N
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Description

“1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the condensation of a benzaldehyde with a methylacetophenone .

Scientific Research Applications

Applications in Antimicrobial and Antifungal Research

The compound 1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone has been synthesized and evaluated for its antimicrobial and antifungal properties. A series of derivatives synthesized by condensation with various substituted benzaldehydes showed significant anti-leishmanial and anti-fungal activities, with some compounds exhibiting notable efficacy (Hussain et al., 2016). Further studies also explored the synthesis of related compounds for antimicrobial applications, including 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, which demonstrated significant activity against gram-positive and gram-negative bacteria (Wanjari, 2020).

Role in Synthesis of Heterocyclic Compounds

This compound serves as a building block for the synthesis of various heterocyclic compounds. One study highlighted its use in synthesizing derivatives with potential antiviral activities, particularly against HSV1 and HAV-MBB (Attaby et al., 2006). Another research synthesized a series of 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes, evaluating them for antimicrobial activity, with some compounds showing comparable biological properties to known antifungals (Castellano et al., 2003).

Inhibition of Heme Oxygenase

A significant application is in the inhibition of heme oxygenases (HO-1 and HO-2), which are involved in the catabolism of heme. A series of 1‐aryl‐2‐(1H‐imidazol‐1‐yl/1H‐1,2,4‐triazol‐1‐yl)ethanones and their derivatives were synthesized and evaluated for their inhibition potential, with some showing potent inhibition towards both isozymes (Roman et al., 2010).

properties

IUPAC Name

1-(3-amino-4-imidazol-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8(15)9-2-3-11(10(12)6-9)14-5-4-13-7-14/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUHLEDNFAXDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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